molecular formula C22H20ClN3O3S2 B11559224 2-({5-[(E)-(2-{[(4-chlorobenzyl)sulfanyl]acetyl}hydrazinylidene)methyl]furan-2-yl}sulfanyl)-N-phenylacetamide

2-({5-[(E)-(2-{[(4-chlorobenzyl)sulfanyl]acetyl}hydrazinylidene)methyl]furan-2-yl}sulfanyl)-N-phenylacetamide

Cat. No.: B11559224
M. Wt: 474.0 g/mol
InChI Key: SICQFUACEHVZDY-WYMPLXKRSA-N
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Description

2-({5-[(E)-[(2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}ACETAMIDO)IMINO]METHYL]FURAN-2-YL}SULFANYL)-N-PHENYLACETAMIDE is a complex organic compound characterized by its unique structure, which includes a furan ring, a phenylacetamide group, and a chlorophenylmethylsulfanyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[(E)-[(2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}ACETAMIDO)IMINO]METHYL]FURAN-2-YL}SULFANYL)-N-PHENYLACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions . This reaction involves the use of organoboron reagents and palladium catalysts to achieve the desired coupling.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

2-({5-[(E)-[(2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}ACETAMIDO)IMINO]METHYL]FURAN-2-YL}SULFANYL)-N-PHENYLACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups to their corresponding reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

2-({5-[(E)-[(2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}ACETAMIDO)IMINO]METHYL]FURAN-2-YL}SULFANYL)-N-PHENYLACETAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-({5-[(E)-[(2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}ACETAMIDO)IMINO]METHYL]FURAN-2-YL}SULFANYL)-N-PHENYLACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({5-[(E)-[(2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}ACETAMIDO)IMINO]METHYL]FURAN-2-YL}SULFANYL)-N-PHENYLACETAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H20ClN3O3S2

Molecular Weight

474.0 g/mol

IUPAC Name

N-[(E)-[5-(2-anilino-2-oxoethyl)sulfanylfuran-2-yl]methylideneamino]-2-[(4-chlorophenyl)methylsulfanyl]acetamide

InChI

InChI=1S/C22H20ClN3O3S2/c23-17-8-6-16(7-9-17)13-30-14-21(28)26-24-12-19-10-11-22(29-19)31-15-20(27)25-18-4-2-1-3-5-18/h1-12H,13-15H2,(H,25,27)(H,26,28)/b24-12+

InChI Key

SICQFUACEHVZDY-WYMPLXKRSA-N

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)CSC2=CC=C(O2)/C=N/NC(=O)CSCC3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=CC=C(O2)C=NNC(=O)CSCC3=CC=C(C=C3)Cl

Origin of Product

United States

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